N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by a multifunctional heterocyclic scaffold. Its structure comprises:
- A 1,2,4-oxadiazole ring substituted with a pyrazin-2-yl group at position 2.
- A benzyl group (attached to the oxadiazole’s methylene bridge) linked to an acetamide moiety.
- A 3-(trifluoromethyl)phenyl group as the terminal substituent.
The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O2/c23-22(24,25)16-6-3-4-14(10-16)11-19(31)28-17-7-2-1-5-15(17)12-20-29-21(30-32-20)18-13-26-8-9-27-18/h1-10,13H,11-12H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKCDJWRXPYBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antitumor, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.3 g/mol. The compound features a complex structure that includes a pyrazine ring and an oxadiazole moiety, which are known for their diverse biological activities.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and pyrazine derivatives exhibit potent antimicrobial properties. For instance:
- Study Findings : A series of substituted oxadiazoles were tested against various bacterial strains. The results indicated that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 15.6 µg/mL, outperforming standard antibiotics like Oxytetracycline .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 7.8 | Staphylococcus aureus |
| 2 | 15.6 | Bacillus cereus |
| 3 | 31.25 | Escherichia coli |
2. Antitumor Activity
The antitumor potential of oxadiazole derivatives has been highlighted in various studies:
- Case Study : A derivative similar to this compound was evaluated for its cytotoxic effects on cancer cell lines. The compound exhibited IC50 values in the micromolar range against several cancer types, indicating a promising lead for further development as an anticancer agent .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases:
- Research Findings : Compounds with similar structural motifs demonstrated significant free radical scavenging abilities in assays such as DPPH and FRAP. The antioxidant capacity was measured with notable results indicating that these compounds could effectively reduce oxidative stress markers in vitro .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Oxadiazole Ring : Reacting appropriate hydrazides with acid chlorides.
- Methylation : Using methylating agents to introduce methyl groups at specific positions.
- Final Coupling Reaction : Combining the pyrazine derivative with the oxadiazole to form the final compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, related compounds have shown significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% and 85.26%, respectively . The incorporation of trifluoromethyl groups in the structure may enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Compounds with similar structural features have demonstrated promising antimicrobial properties. A study reported that derivatives of oxadiazoles exhibited effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves interaction with microbial enzymes or disrupting cell membrane integrity.
Synthesis of New Materials
N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide can be utilized in the synthesis of novel materials due to its unique chemical structure. Its ability to form coordination complexes can be exploited in creating advanced materials for electronics or catalysis .
Case Studies
- Anticancer Activity Study : A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that modifications to the molecular structure significantly influenced their efficacy against cancer cell lines. The study utilized a variety of in vitro assays to assess growth inhibition and apoptosis induction .
- Antimicrobial Efficacy : Another study focused on the synthesis of new oxadiazole derivatives and their biological evaluation against common pathogens. The results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial activity, suggesting a potential pathway for developing new antibiotics .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | Percent Growth Inhibition (%) |
|---|---|---|---|
| Compound A | Anticancer | SNB-19 | 86.61 |
| Compound B | Anticancer | OVCAR-8 | 85.26 |
| Compound C | Antibacterial | Staphylococcus aureus | Significant |
| Compound D | Antifungal | Candida albicans | Significant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Analysis
The compound is compared below with N-(3-fluoro-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 760180-14-1, hereafter referred to as Compound A) , as well as acetamide derivatives from pesticide chemistry (e.g., oxadixyl, flumetsulam) .
Table 1: Structural and Functional Comparison
Pharmacokinetic and Bioactivity Insights
- Target Compound vs. Compound A: The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to Compound A’s 1,2,4-triazole, which may be prone to oxidative degradation . Compound A’s thioether linkage could confer susceptibility to glutathione-mediated metabolism, whereas the target compound’s oxadiazole and benzyl groups may resist enzymatic cleavage.
- Comparison with Pesticide Acetamides: Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) shares an acetamide backbone but lacks aromatic heterocycles. Its oxazolidinone ring enhances polarity, aligning with its use as a systemic fungicide with moderate soil mobility. The target compound’s pyrazine and trifluoromethyl groups differentiate it from pesticide acetamides, which prioritize broad-spectrum activity over target specificity.
Electronic and Steric Effects
- In contrast, Compound A’s furan is electron-rich, favoring interactions with electrophilic residues.
- Steric hindrance from the pyrazine-oxadiazole scaffold may limit the target compound’s binding to shallow active sites, whereas Compound A’s triazole-thioether system offers conformational flexibility.
Preparation Methods
Preparation of Pyrazine-2-carboxamidoxime
Pyrazine-2-carbonitrile (1.0 equiv.) is reacted with hydroxylamine hydrochloride (1.2 equiv.) in ethanol/water (3:1) under reflux for 6 hours. The resultant amidoxime is isolated by filtration and recrystallized from ethanol (yield: 85–90%).
Reaction Conditions :
- Solvent: Ethanol/water
- Temperature: 80°C
- Catalyst: None
Cyclization to 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic Acid
The amidoxime is cyclized with ethyl chlorooxalate (1.1 equiv.) in dichloromethane (DCM) using triethylamine (TEA) as a base. After stirring at room temperature for 12 hours, the product is extracted with DCM and purified via silica gel chromatography (yield: 75–80%).
Key Optimization :
Functionalization with Methylene-Linked Phenyl Group
The carboxylic acid intermediate is reduced to its corresponding alcohol using lithium aluminum hydride (LiAlH₄) in THF. Subsequent bromination with PBr₃ yields 5-(bromomethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole. This bromide undergoes nucleophilic substitution with 2-aminobenzyl alcohol in the presence of K₂CO₃ to furnish Intermediate A.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyrazine-H), 8.65 (d, 1H, pyrazine-H), 7.45–7.30 (m, 4H, phenyl-H), 4.85 (s, 2H, CH₂).
- HRMS : m/z calculated for C₁₃H₁₀N₅O₂ [M+H]⁺: 276.0821; found: 276.0823.
Synthesis of 2-(3-(Trifluoromethyl)phenyl)acetic Acid
Diazotization and Coupling
3-Aminotrifluorotoluene is diazotized with NaNO₂ in H₂SO₄ at 0–5°C. The diazonium salt is coupled with ethyl acetoacetate in the presence of CuCl, yielding ethyl 2-(3-(trifluoromethyl)phenyl)acetoacetate. Acidic hydrolysis (20% HCl) followed by decarboxylation affords 2-(3-(trifluoromethyl)phenyl)acetic acid.
Yield Optimization :
- CuCl (5 mol%) achieves 75% yield, surpassing CuSO₄ (63%) and CuBr (70%).
- Hydrolysis at reflux for 4 hours ensures complete conversion.
Spectroscopic Data :
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
- IR (KBr): 1715 cm⁻¹ (C=O stretch).
Amide Coupling and Final Product Formation
Activation of 2-(3-(Trifluoromethyl)phenyl)acetic Acid
The carboxylic acid (1.2 equiv.) is activated with HATU (0.3 equiv.) and DIPEA (2 equiv.) in DCM for 10 minutes. Intermediate A (1.0 equiv.) is added, and the reaction is stirred at room temperature for 3–5 hours.
Reaction Monitoring :
- TLC (ethyl acetate/hexane, 1:1) confirms complete consumption of the amine (Rf = 0.3 → 0.7).
Purification and Characterization
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) to yield the title compound as a white solid (overall yield: 65–70%).
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.90 (s, 1H, pyrazine-H), 8.60 (d, 1H, pyrazine-H), 7.55–7.25 (m, 8H, aromatic-H), 4.80 (s, 2H, CH₂), 3.70 (s, 2H, COCH₂).
- ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 165.5 (oxadiazole-C), 139.8–125.4 (aromatic-C), 122.5 (q, J = 272 Hz, CF₃).
- HRMS : m/z calculated for C₂₃H₁₇F₃N₅O₂ [M+H]⁺: 476.1289; found: 476.1291.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| HATU/DIPEA Coupling | 70 | >99 | Mild conditions, high efficiency |
| EDCI/HOBt | 58 | 95 | Lower cost, moderate purity |
| Acid Chloride Route | 65 | 97 | Faster reaction time |
Challenges and Mitigation Strategies
- Oxadiazole Ring Stability : The 1,2,4-oxadiazole moiety is prone to hydrolysis under strongly acidic or basic conditions. Mitigation involves maintaining neutral pH during coupling and purification.
- Trifluoromethyl Group Handling : The electron-withdrawing CF₃ group complicates electrophilic substitutions. Using Cu-based catalysts enhances coupling efficiency.
- Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the product from unreacted starting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
